molecular formula C20H18N6O B2399091 N'-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide CAS No. 881073-16-1

N'-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

Cat. No.: B2399091
CAS No.: 881073-16-1
M. Wt: 358.405
InChI Key: IJLWEOWIQFZSNA-UHFFFAOYSA-N
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Description

N’-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound makes it a valuable candidate for various scientific research applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide typically involves multiple steps. One common method includes the cyclization of ethyl 5-amino-1H-pyrazole-4-carboxylates to form pyrazolo[3,4-d]pyrimidine derivatives . This is followed by the reaction with substituted anilines in the presence of a catalytic amount of anhydrous zinc (II) chloride . The final product is obtained through recrystallization in a mixture of acetonitrile and methanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as ultrasonic-assisted synthesis can be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

N’-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

N’-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

N'-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O/c1-13-8-9-16(10-14(13)2)26-19-17(11-23-26)18(21-12-22-19)24-25-20(27)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,25,27)(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLWEOWIQFZSNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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